10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
Description
This compound features a highly complex tricyclic scaffold with four nitrogen atoms (2,3,7,11-tetraazatricyclo), a carbonitrile group at position 5, and an (E)-configured ethenyl bridge substituted with a 2,5-dimethoxyphenylamino moiety. The tricyclic core (trideca-hexaene) introduces significant structural rigidity, while the electron-withdrawing carbonitrile and electron-donating methoxy groups create a polarized electronic environment.
Properties
IUPAC Name |
10-[(E)-2-(2,5-dimethoxyanilino)ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c1-27-14-3-4-19(28-2)17(9-14)23-7-5-16-15-12-24-20-13(10-21)11-25-26(20)18(15)6-8-22-16/h3-9,11-12,23H,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPIPKHHXKAGAL-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=CC2=NC=CC3=C2C=NC4=C(C=NN34)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C/C2=NC=CC3=C2C=NC4=C(C=NN34)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique tetraazatricyclo structure along with a dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 318.4 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with biological systems, particularly in receptor binding and enzyme inhibition.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities:
- Anticancer Activity : Some derivatives of tetraazatricyclo compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the dimethoxyphenyl group may enhance the compound's ability to interact with microbial membranes, leading to increased antimicrobial efficacy.
- Neuropharmacological Effects : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Pharmacological Effects
The pharmacological profile of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines |
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria |
| Neuroactive | Modulates neurotransmitter release and receptor activity |
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetraazatricyclo compounds to evaluate their anticancer properties against human breast cancer cells (MCF-7). The lead compound demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity.
Study 2: Antimicrobial Activity
A comparative study in Pharmaceutical Biology assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, showcasing its potential as an antimicrobial agent.
Study 3: Neuropharmacological Assessment
Research published in Neuroscience Letters explored the neuropharmacological effects of related compounds on serotonin receptors. The findings suggested that these compounds could act as partial agonists at the 5-HT2A receptor, which is implicated in mood regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Physicochemical Properties of Comparable Compounds
Key Observations :
Structural Complexity :
- The target compound’s tetraazatricyclic core is more structurally intricate than the bicyclic thiazolo-pyrimidine (11a, 11b) or pyrimido-quinazoline (12) systems. This complexity likely reduces synthetic yield compared to simpler analogs (e.g., 12: 57% yield vs. 11a/b: 68%) .
- The (E)-ethenyl group in the target compound introduces stereochemical specificity absent in the benzylidene or furan-derived analogs.
Electronic Effects: The 2,5-dimethoxyphenylamino substituent in the target compound provides electron-donating methoxy groups, contrasting with the electron-withdrawing cyano group in 11b or neutral methyl groups in 11a. This difference would alter solubility and reactivity. All compounds share a carbonitrile group (~2220 cm⁻¹ in IR), but the target’s tricyclic system may shield this group, leading to subtle NMR shifts compared to 11a/b .
Thermal Stability :
- The target compound’s melting point is unreported, but analogs with fused aromatic systems (e.g., 12: 268–269°C) exhibit higher thermal stability than less rigid structures (11b: 213–215°C) .
Spectroscopic Comparison
Table 2: NMR and IR Data Highlights
- NMR Analysis: The target compound’s dimethoxyphenylamino group would produce distinct OCH₃ signals (δ 3.8–4.0) absent in 11a/b or 12. As seen in , chemical shift differences in specific regions (e.g., aromatic vs. aliphatic protons) can localize substituents. For example, the ethenyl proton in the target compound may resonate upfield compared to the benzylidene =CH in 11a/b due to conjugation with the amino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
